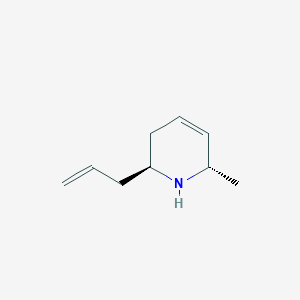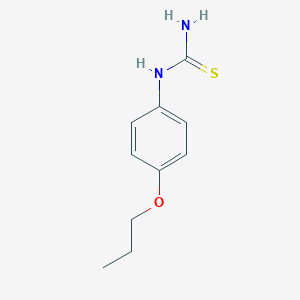![molecular formula C21H17ClN2O2 B222187 2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1H-benzimidazole](/img/structure/B222187.png)
2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1H-benzimidazole, also known as CBM-40, is a benzimidazole derivative that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1H-benzimidazole is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or signaling pathways that are involved in the progression of various diseases.
Biochemical and Physiological Effects:
2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1H-benzimidazole has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in tissue remodeling.
Vorteile Und Einschränkungen Für Laborexperimente
2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1H-benzimidazole has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1H-benzimidazole. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its effects in animal models of various diseases, such as lung fibrosis and breast cancer. Additionally, 2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1H-benzimidazole could be modified to improve its efficacy and reduce any potential side effects.
Synthesemethoden
The synthesis of 2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1H-benzimidazole has been reported using different methods, including the reaction of 4-chlorobenzyl alcohol with 3-methoxyaniline followed by cyclization with o-phenylenediamine. Another method involves the reaction of 4-chlorobenzyl chloride with 3-methoxyaniline and o-phenylenediamine in the presence of a base.
Wissenschaftliche Forschungsanwendungen
2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1H-benzimidazole has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic effects. In a study on lung fibrosis, 2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1H-benzimidazole was found to inhibit the proliferation and migration of fibroblasts, which are responsible for the formation of scars in the lungs. In another study on breast cancer, 2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1H-benzimidazole was found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
Produktname |
2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1H-benzimidazole |
|---|---|
Molekularformel |
C21H17ClN2O2 |
Molekulargewicht |
364.8 g/mol |
IUPAC-Name |
2-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-1H-benzimidazole |
InChI |
InChI=1S/C21H17ClN2O2/c1-25-20-12-15(21-23-17-4-2-3-5-18(17)24-21)8-11-19(20)26-13-14-6-9-16(22)10-7-14/h2-12H,13H2,1H3,(H,23,24) |
InChI-Schlüssel |
PXRTZWRQSBNHEW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=NC3=CC=CC=C3N2)OCC4=CC=C(C=C4)Cl |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2=NC3=CC=CC=C3N2)OCC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B222111.png)


![2-[4-(benzyloxy)phenyl]-1H-benzimidazole](/img/structure/B222176.png)






![4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid](/img/structure/B222270.png)
![trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222312.png)

